N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
Description
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonyl core substituted with a 2-methyl-1,3-oxazol-4-yl group at the para position. The N-alkyl chain features a hydroxyl group and a thiophen-3-ylmethyl moiety, contributing to its amphiphilic properties.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-13-20-17(10-24-13)15-3-5-16(6-4-15)26(22,23)19-12-18(2,21)9-14-7-8-25-11-14/h3-8,10-11,19,21H,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPDAHXRZDLCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C)(CC3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the oxazole and thiophene intermediates, followed by their coupling with the phenyl and sulfonamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the sulfonamide group may produce an amine derivative.
Scientific Research Applications
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions. These interactions can modulate the activity of biological molecules, leading to specific physiological effects.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: IR Spectral Signatures
Biological Activity
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C17H20N2O4S
- Molecular Weight : 356.42 g/mol
The structural features include a sulfonamide group, which is known for its role in antibacterial activity, and a thiophene moiety that may contribute to its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures often exhibit antimicrobial properties. A study demonstrated that related sulfonamides showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on the compound is limited, its structural similarity to known antibacterial agents suggests potential efficacy.
Antitumor Activity
A recent investigation into similar compounds revealed promising antitumor activity. For instance, derivatives of sulfonamides have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the oxazole ring in the compound may enhance its interaction with biological targets involved in tumorigenesis.
The biological activity of this compound can be attributed to several potential mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Interaction with DNA : Compounds containing thiophene and oxazole rings may intercalate into DNA, disrupting replication and transcription processes.
- Apoptotic Pathways : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide, and what key intermediates are involved?
- Methodology : Synthesis typically involves multi-step reactions:
Intermediate formation : Reacting hydroxyl-containing precursors (e.g., 2-hydroxypropyl derivatives) with thiophene-3-ylmethyl groups under basic conditions to form the hydroxy-thiophenmethylpropyl intermediate .
Oxazole ring introduction : Coupling the intermediate with pre-synthesized 2-methyl-1,3-oxazole-4-carboxylic acid derivatives via sulfonamide bond formation using sulfonyl chlorides .
Purification : Techniques like column chromatography or recrystallization (e.g., DMSO/water mixtures) are critical for isolating high-purity products .
- Key tools : Thin-layer chromatography (TLC) for reaction monitoring, NMR for structural validation .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms sulfonamide linkages and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity .
Q. What preliminary biological assays are recommended to evaluate the compound’s therapeutic potential?
- Methodology :
- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Target-specific assays (e.g., COX-2 for anti-inflammatory potential) using fluorometric or colorimetric methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfonamide coupling step?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while bases like triethylamine neutralize HCl byproducts .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
- Data-driven optimization : Design of Experiments (DoE) models (e.g., factorial design) to identify critical parameters (pH, molar ratios) .
Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?
- Methodology :
- ADME profiling : Assess pharmacokinetic parameters (e.g., plasma stability, metabolic clearance) using liver microsome assays .
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulations to improve bioavailability .
- Metabolite identification : LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
- Case study : Analogous sulfonamides showed improved efficacy after methyl group substitution reduced hepatic metabolism .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing thiophene with furan, altering oxazole methyl groups) .
- 3D-QSAR modeling : Use computational tools (e.g., CoMFA, CoMSIA) to correlate electronic/steric features with bioactivity .
- Crystallography : X-ray diffraction of protein-ligand complexes (e.g., with COX-2) to identify binding interactions .
- Example : Fluorine substitution at the phenyl ring enhanced target affinity in related sulfonamides due to increased electronegativity .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar sulfonamide derivatives?
- Methodology :
- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) and stoichiometry .
- Side reaction analysis : Use LC-MS to detect byproducts (e.g., over-oxidized thiophene rings) .
- Literature comparison : Cross-reference protocols for catalysts (e.g., POCl3 in thiadiazole synthesis vs. milder agents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
